8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
“8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .
Molecular Structure Analysis
The molecular structure of “8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C11H11NO4/c1-16-8-4-2-3-6-7(11(14)15)5-9(13)12-10(6)8/h2-4,7H,5H2,1H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” include a molecular weight of 221.21 . The compound is a solid at room temperature .
Scientific Research Applications
Drug Discovery
This compound is a valuable scaffold in drug discovery due to its quinoline nucleus, which is known for a broad range of biological activities. It’s particularly useful in the synthesis of new pharmacological agents, leveraging its potential for modifications to target various diseases .
Organic Synthesis
As a versatile intermediate, it plays a significant role in organic synthesis. Its unique structure allows for the development of complex organic molecules, serving as a precursor for various synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is used to investigate and develop new therapeutic agents. Its structure is conducive to modifications that can enhance drug efficacy and reduce toxicity.
Antimicrobial Activity
Quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics and antifungal agents. This compound can be used to synthesize derivatives with potential antibacterial and antifungal activities .
Neuroprotective Research
Research suggests that quinoline derivatives can have neuroprotective effects. Studies involving similar compounds have shown promise in treating neurodegenerative diseases, indicating potential applications for this compound in such research areas .
Green Chemistry
The compound’s derivatives can be synthesized using eco-friendly catalysts and solvent-free conditions, aligning with the principles of green chemistry. This approach minimizes environmental impact and promotes sustainable chemical practices .
properties
IUPAC Name |
8-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-8-4-2-3-6-7(11(14)15)5-9(13)12-10(6)8/h2-4,7H,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFRBNBXIMPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672388 | |
Record name | 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
CAS RN |
959237-46-8 | |
Record name | 8-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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